molecular formula C12H13N3O3S B2865796 4-methoxy-1-methyl-N-(5-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034319-55-4

4-methoxy-1-methyl-N-(5-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2865796
CAS No.: 2034319-55-4
M. Wt: 279.31
InChI Key: RNVFAURQEZRLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-methyl-N-(5-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This dihydropyridine-3-carboxamide scaffold is of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring the dihydropyridine core coupled with a thiazole carboxamide moiety have demonstrated considerable potential in various therapeutic areas, particularly as non-steroidal anti-inflammatory agents and analgesic formulations . The structural motif of an N-(5-methylthiazol-2-yl) carboxamide is a recognized pharmacophore in developing potent bioactive molecules . The specific substitution pattern of this compound, featuring a 4-methoxy group and a 6-oxo-1,6-dihydropyridine core, is designed to modulate electronic properties, lipophilicity, and overall molecular reactivity, making it a valuable intermediate for constructing more complex chemical entities. Its primary research applications include serving as a key synthetic intermediate in organic synthesis, a building block for developing novel pharmaceutical compounds, and a candidate for structure-activity relationship (SAR) studies in drug discovery programs, particularly those targeting enzyme inhibition or modulation. Researchers can utilize this compound to explore new chemical space in heterocyclic chemistry and to develop potential therapeutic agents for conditions requiring anti-inflammatory or analgesic interventions . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methoxy-1-methyl-N-(5-methyl-1,3-thiazol-2-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7-5-13-12(19-7)14-11(17)8-6-15(2)10(16)4-9(8)18-3/h4-6H,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVFAURQEZRLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CN(C(=O)C=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-1-methyl-N-(5-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine class. Its unique structure, characterized by a dihydropyridine ring with various functional groups, suggests potential biological activities that merit detailed investigation. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O3S, with a molecular weight of approximately 279.32 g/mol. The compound features several key functional groups that contribute to its biological activity:

Feature Description
Dihydropyridine RingCore structure associated with calcium channel modulation
Methoxy GroupEnhances lipophilicity and may influence pharmacokinetics
Methylthiazole MoietyKnown for its role in biological activity, particularly in pharmaceuticals targeting infectious diseases and cancer
Carboxamide GroupPotentially involved in enzyme inhibition and receptor interactions

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. The thiazole ring is particularly noted for its effectiveness against various pathogens, which could be attributed to its ability to interfere with microbial metabolic pathways . Further research is necessary to establish the specific antimicrobial spectrum and mechanisms of action.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. Dihydropyridine derivatives are often explored for their ability to modulate enzyme activity, particularly in relation to calcium channels . This suggests that this compound may have applications in treating conditions related to calcium dysregulation.

Anti-inflammatory and Analgesic Effects

Similar compounds within the dihydropyridine class have been investigated for their anti-inflammatory and analgesic properties. The incorporation of the thiazole moiety may enhance these effects, making it a candidate for further exploration in pain management therapies .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its pharmacological profile. Interaction studies indicate that this compound may bind to specific receptors or enzymes, influencing cellular signaling pathways. Techniques such as molecular docking and binding affinity assays are essential for elucidating these interactions .

Comparison with Similar Compounds

Structural Features

Compound Name / Core Structure Key Substituents Structural Notes Reference
Target Compound: 6-Oxo-dihydropyridine 4-Methoxy, 1-methyl, 3-(5-methylthiazol-2-yl-carboxamide) Thiazole enhances π-π stacking; methoxy increases electron density on the ring. -
5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-pyrazole Chloro, cyano, aryl groups Pyrazole core with electron-withdrawing substituents; lower aromaticity.
6-Aminopyridin-2-one sulfaguanidine hybrid 4-Methoxyphenyl, cyano, sulfaguanidine Pyridinone core with polar groups; high hydrogen-bonding capacity.
Pyridazinone T. cruzi proteasome inhibitors Benzyl, cyclopropylcarbamoyl, fluorophenyl Pyridazinone core (two adjacent N atoms); bulky substituents increase steric hindrance.
6-Methyl-5-(2-methylthiazol-4-yl)-dihydropyridine Methyl, thiazole, cyano Thiazole substituent similar to target; cyano group reduces solubility.

Physicochemical Properties

Property Target Compound (Inferred) 5-Chloro-pyrazole Derivatives Pyridinone Sulfaguanidine Pyridazinone Inhibitors Thiazole-dihydropyridine
Melting Point (°C) ~150–200 (estimated) 123–183 Not reported Solid (exact range unspecified) Not reported
Solubility Moderate (polar groups) Low (chloro/cyano groups) High (sulfaguanidine moiety) Low (bulky substituents) Low (cyano group)
Key IR/NMR Signals Methoxy (δ3.8–4.0), thiazole protons Cyano (υ2230 cm⁻¹), chloro NH₂/NH (υ3441–3232 cm⁻¹) Aromatic protons (δ7.0–8.5) Thiazole (δ7.5–8.0)

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